4-Fluoro-3,5-dinitrophenol

Übersicht

Beschreibung

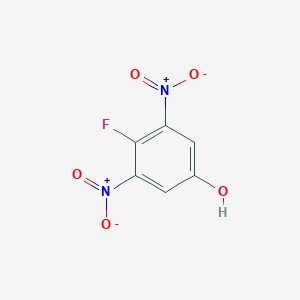

4-Fluoro-3,5-dinitrophenol is an organic compound with the molecular formula C6H3FN2O5. It is characterized by the presence of a fluorine atom and two nitro groups attached to a phenol ring. This compound is typically a yellow to orange crystalline powder and is soluble in organic solvents such as alcohols, ethers, and ketones, but only slightly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dinitrophenol can be achieved through the nitration of 4-fluorophenol. The process involves the following steps:

Nitration of 4-fluorophenol: 4-Fluorophenol is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the phenol ring.

Purification: The resulting product is purified through recrystallization from suitable solvents to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3,5-dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-Amino-3,5-dinitrophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3,5-dinitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3,5-dinitrophenol involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. Additionally, the nitro groups can participate in redox reactions, affecting cellular oxidative processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dinitrophenol: Similar in structure but lacks the fluorine atom. Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

4-Chloro-3,5-dinitrophenol: Similar structure with a chlorine atom instead of fluorine. Used in similar applications but with different reactivity due to the chlorine atom.

Uniqueness

4-Fluoro-3,5-dinitrophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biologische Aktivität

4-Fluoro-3,5-dinitrophenol (FDNP) is a fluorinated derivative of dinitrophenol, a compound known for its role as a mitochondrial uncoupler. This article explores the biological activity of FDNP, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

FDNP is characterized by the presence of a fluorine atom and two nitro groups on a phenolic ring. The structural formula can be represented as:

This configuration influences its solubility, reactivity, and biological interactions.

The primary mechanism by which this compound exerts its effects is through mitochondrial uncoupling . This process disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and heat production instead of ATP synthesis. The implications of this mechanism include:

- Increased Basal Metabolic Rate (BMR): FDNP has been shown to significantly elevate BMR due to enhanced uncoupling activity, which can lead to weight loss in certain contexts .

- Thermogenesis: The compound induces thermogenic responses in adipose tissues, making it a subject of interest for obesity research .

Toxicological Profile

Despite its potential benefits, FDNP's toxicity profile raises concerns. Key toxicological findings include:

- Acute Toxicity: High doses of dinitrophenols have been associated with severe hyperthermia, metabolic acidosis, and multi-organ failure .

- Carcinogenicity: Long-term exposure has been linked to carcinogenic effects in various studies, necessitating caution in therapeutic applications .

- Developmental Effects: Animal studies indicate that exposure during critical developmental periods can lead to teratogenic effects .

Case Study 1: Weight Loss Agent

In historical clinical trials, dinitrophenol was used as a weight-loss agent with significant effects observed:

- A study reported weight loss averaging 6.06 g over four days with accompanying hyperthermia (38.9°C) .

- Adverse effects included confusion, agitation, and potentially fatal outcomes in cases of overdose.

Case Study 2: Mitochondrial Uncoupling

Recent research highlights FDNP's role in mitochondrial uncoupling:

- A study demonstrated that compounds similar to FDNP could effectively reduce body fat in animal models by promoting thermogenesis through mitochondrial pathways .

Data Table: Biological Effects and Toxicity Profile

Eigenschaften

IUPAC Name |

4-fluoro-3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRUGRXVVCAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565966 | |

| Record name | 4-Fluoro-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151222-64-9 | |

| Record name | 4-Fluoro-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis of 4-Fluoro-3,5-dinitrophenol described in the research?

A1: The research highlights the first reported synthesis of this compound. [] This synthesis was achieved through a second-order Beckmann rearrangement of a camphor oxime ether derivative. [] The specific details of the derivative and reaction conditions are not provided in the abstract.

Q2: Why was the synthesis of this compound pursued in this research context?

A2: The research primarily focuses on exploring the reactivity and potential of various bicyclic compounds. The synthesis of this compound seems to be a consequence of investigating 4-trimethylsilylbutan-2-one oxime as a protected alcohol species. [] This suggests that the researchers were exploring different synthetic routes and their potential applications in organic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.